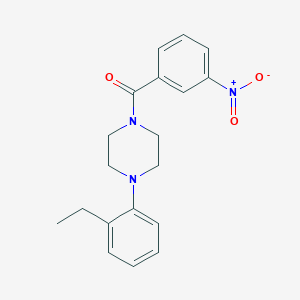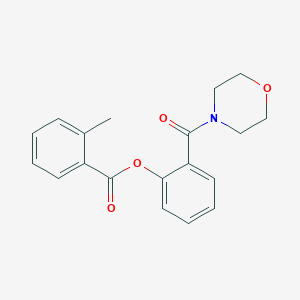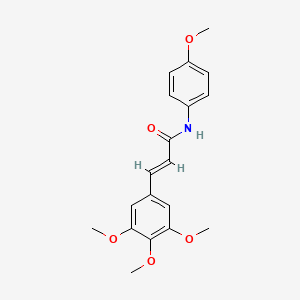![molecular formula C16H17ClO5 B5848495 isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5848495.png)
isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as ICEA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. ICEA belongs to the class of coumarin derivatives and has been shown to possess significant biological activity.
Applications De Recherche Scientifique
Isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been used in various scientific research studies to investigate its potential therapeutic effects. For example, isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to inhibit the growth of breast cancer cells and induce apoptosis in these cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis. Additionally, isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been investigated for its potential as a neuroprotective agent in models of Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate inhibits the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to activate certain signaling pathways that lead to cell death in cancer cells. Additionally, isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation in animal models of oxidative stress. Additionally, isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to modulate the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments is its relatively low cost and ease of synthesis. Additionally, isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have low toxicity in animal models, which makes it a promising candidate for further investigation. However, one limitation of using isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is its relatively poor solubility in water, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further investigation is needed to fully understand the mechanism of action of isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate and its effects on various signaling pathways. Finally, the development of more efficient synthesis methods and improved solubility of isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate may lead to its increased use in scientific research.
In conclusion, isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound with significant potential for scientific research. Its ease of synthesis, low toxicity, and wide range of biological activities make it a promising candidate for further investigation. Future research on isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate may lead to the development of new therapeutic agents for various diseases and a better understanding of its mechanism of action.
Méthodes De Synthèse
Isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a simple and efficient method. The starting material, 6-chloro-4-ethylcoumarin, is first reacted with isopropyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydroxide to yield isopropyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. The overall yield of this synthesis method is around 60%, and the purity of the final product can be confirmed using analytical techniques such as NMR and HPLC.
Propriétés
IUPAC Name |
propan-2-yl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO5/c1-4-10-5-15(18)22-13-7-14(12(17)6-11(10)13)20-8-16(19)21-9(2)3/h5-7,9H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHQFAUXAUATJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-chlorophenoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B5848414.png)

![4-{[2-(trifluoromethyl)-4-quinazolinyl]amino}benzamide](/img/structure/B5848426.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5848427.png)
![2-[(4-methylphenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5848432.png)




![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)



